molecular formula C9H12N2O2 B15221059 (S)-6-(1-(Methylamino)ethyl)nicotinic acid

(S)-6-(1-(Methylamino)ethyl)nicotinic acid

Cat. No.: B15221059
M. Wt: 180.20 g/mol
InChI Key: SAHVNPWURQUKRA-LURJTMIESA-N
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Description

(S)-6-(1-(Methylamino)ethyl)nicotinic acid is a chiral compound with a unique structure that includes a nicotinic acid moiety and a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(1-(Methylamino)ethyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(1-(Methylamino)ethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-6-(1-(Methylamino)ethyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-6-(1-(Methylamino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives and chiral amines, such as:

    Nicotinic Acid: The parent compound with similar structural features.

    Chiral Amines: Compounds with similar chiral centers and functional groups.

Uniqueness

(S)-6-(1-(Methylamino)ethyl)nicotinic acid is unique due to its specific chiral configuration and the presence of both nicotinic acid and methylaminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-[(1S)-1-(methylamino)ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6(10-2)8-4-3-7(5-11-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)/t6-/m0/s1

InChI Key

SAHVNPWURQUKRA-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(=O)O)NC

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)O)NC

Origin of Product

United States

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